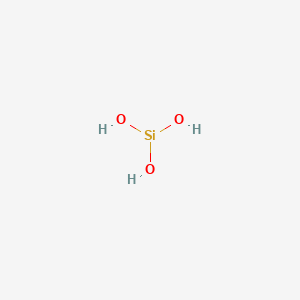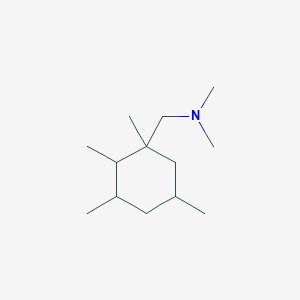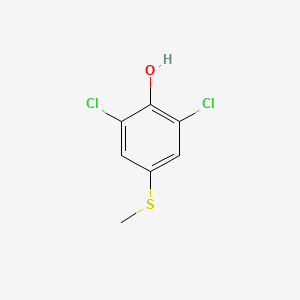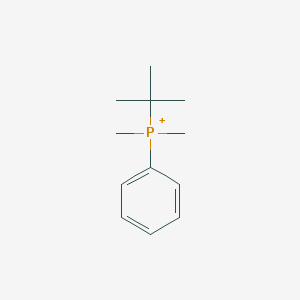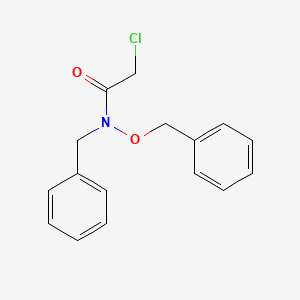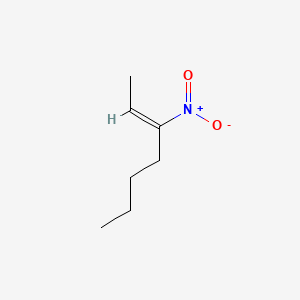
3-Nitro-2-heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-heptene is an organic compound with the molecular formula C7H13NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a heptene backbone
Preparation Methods
The synthesis of 3-Nitro-2-heptene can be achieved through several methods. One common approach involves the nitration of 2-heptene. This process typically uses nitric acid (HNO3) as the nitrating agent under controlled conditions to introduce the nitro group at the desired position on the heptene chain. The reaction is usually carried out in the presence of a solvent such as acetic acid to facilitate the nitration process .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. These methods often include steps for purification, such as distillation or recrystallization, to obtain the final product in a usable form .
Chemical Reactions Analysis
3-Nitro-2-heptene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines, depending on the reagents and conditions used.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Nitro-2-heptene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s nitro group can be used in the design of bioreductive agents, which are activated under hypoxic conditions commonly found in tumors.
Medicine: Research into nitroalkenes like this compound explores their potential as prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Mechanism of Action
The mechanism of action of 3-Nitro-2-heptene involves its interaction with biological molecules through its nitro group. This group can undergo bioreduction in hypoxic environments, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the selective targeting of hypoxic cells, such as those found in tumors, making it a promising compound for cancer therapy .
Comparison with Similar Compounds
3-Nitro-2-heptene can be compared with other nitroalkenes and nitroalkanes:
2-Nitropropane: A simpler nitroalkane with similar reactivity but a shorter carbon chain.
3-Nitro-2-pentene: A structurally similar compound with a shorter carbon chain, which may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the nitro group with the properties of the heptene backbone, making it a versatile compound for various applications.
Properties
CAS No. |
6065-13-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(Z)-3-nitrohept-2-ene |
InChI |
InChI=1S/C7H13NO2/c1-3-5-6-7(4-2)8(9)10/h4H,3,5-6H2,1-2H3/b7-4- |
InChI Key |
BSAMBMGETTWYCN-DAXSKMNVSA-N |
Isomeric SMILES |
CCCC/C(=C/C)/[N+](=O)[O-] |
Canonical SMILES |
CCCCC(=CC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


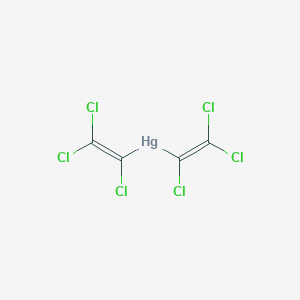
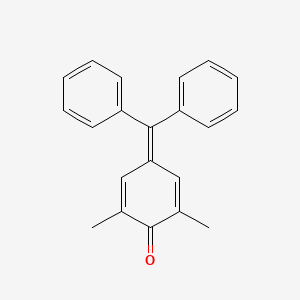
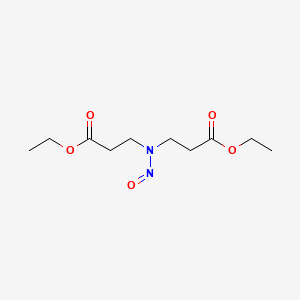
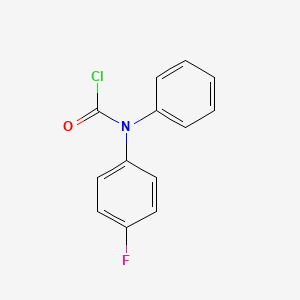

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
![2-[(E)-(2-Oxo-2-phenylethylidene)amino]phenolate](/img/structure/B14721813.png)
